7-methoxy-N-propyl-2-aminotetraline hydrochloride is a chemical compound categorized within the class of 2-aminotetralins, which are derivatives of tetralin. This compound is notable for its potential pharmacological properties, particularly in relation to its interactions with neurotransmitter receptors. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and biological research.
The compound can be synthesized from commercially available precursors, such as 7-methoxy-2-tetralone, through various synthetic routes involving alkylation and reduction reactions. It has been the subject of extensive research due to its structural similarity to biologically active compounds.
7-methoxy-N-propyl-2-aminotetraline hydrochloride is classified as:
The synthesis of 7-methoxy-N-propyl-2-aminotetraline hydrochloride can be achieved through several methods:
The reaction conditions typically involve:
The molecular structure of 7-methoxy-N-propyl-2-aminotetraline hydrochloride can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C14H21NO |
Molecular Weight | 219.32 g/mol |
InChI | InChI=1S/C14H21NO/c1-3-8-15-13... |
InChI Key | RMRODALMKPMZFW-UHFFFAOYSA-N |
SMILES | CCCNC1CCC2=C(C1)C=C(C=C2)OC |
The structure features a methoxy group at the 7-position and a propylamine side chain at the nitrogen atom, contributing to its pharmacological properties .
7-methoxy-N-propyl-2-aminotetraline hydrochloride participates in several significant chemical reactions:
The major products formed through these reactions vary based on the reagents and conditions used, leading to a diverse array of derivatives that can be further explored for biological activity.
The mechanism of action for 7-methoxy-N-propyl-2-aminotetraline hydrochloride primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors. It has been shown to selectively bind to D2 and D3 dopamine receptors, influencing dopaminergic signaling pathways which are pivotal in various neurological functions .
Research indicates that compounds in this class may exhibit agonistic or antagonistic properties depending on their structural modifications and receptor affinity profiles .
The physical properties of 7-methoxy-N-propyl-2-aminotetraline hydrochloride include:
Chemical properties include:
7-methoxy-N-propyl-2-aminotetraline hydrochloride has several potential applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: